5-Chlorosalicylidene aniline

Übersicht

Beschreibung

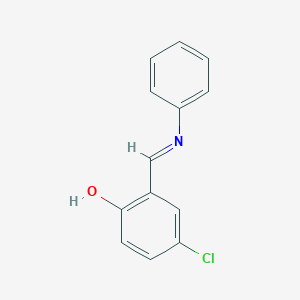

5-Chlorosalicylidene aniline (C₁₃H₁₀ClNO), a Schiff base derived from 5-chlorosalicylaldehyde and aniline, exhibits a planar molecular structure stabilized by intramolecular N–H···O hydrogen bonding and dispersion forces via H···H contacts . It crystallizes in the orthorhombic system (space group Pca2₁) with unit cell parameters a = 12.391(6) Å, b = 4.5223(18) Å, and c = 19.514(8) Å . The molecule has a moderate dipole moment (4.945 D) and a HOMO-LUMO energy gap of 7.071 eV, reflecting its chemical reactivity and charge transfer properties . Its molecular weight (231.68 g/mol) and total polar surface area (TPSA = 32.59 Ų) suggest moderate membrane permeability, making it a candidate for antifungal applications, though bioactivity scores indicate weak interactions with drug targets like enzymes and nuclear receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Chlorosalicylidene aniline is typically synthesized through a condensation reaction between 5-chlorosalicylaldehyde and aniline. The reaction is usually carried out in an ethanol solution, where the reactants are mixed and allowed to react under reflux conditions. The product is then isolated by slow evaporation of the solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: Reduction of the imine group can yield the corresponding amine.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the imine group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the reagent used

Wissenschaftliche Forschungsanwendungen

5-Chlorosalicylidene aniline, also known as N-(5-chlorosalicylidene)aniline, is an organic compound with the chemical formula C₁₃H₁₀ClNO and a molecular weight of approximately 231.68 g/mol. This compound is synthesized through the condensation of 5-chloroaniline and salicylaldehyde, resulting in a Schiff base that exhibits notable biological and chemical properties. The following sections detail its applications across various scientific fields, supported by comprehensive data tables and case studies.

Applications in Medicinal Chemistry

Antifungal Properties

this compound has been primarily studied for its antifungal activity. Research indicates that it disrupts fungal cell membranes, inhibiting growth effectively. For instance, a study demonstrated its efficacy against various fungal strains, suggesting potential therapeutic applications in treating fungal infections .

Biological Activity

The compound's interaction with biological macromolecules such as proteins and nucleic acids is crucial for understanding its mechanism of action. Studies have focused on its binding affinities, which could lead to optimized formulations that enhance efficacy while minimizing side effects.

Case Study: Antifungal Efficacy

A detailed investigation assessed the antifungal activity of this compound against common pathogens. The study employed agar diffusion methods and determined minimum inhibitory concentrations (MICs) for various fungal strains. Results indicated significant antifungal activity, particularly against Candida species.

Applications in Materials Science

Synthesis of Azo Dyes

this compound serves as a precursor in the synthesis of azo dyes, which are extensively used in textile and dye industries. The chlorinated aromatic system enhances its reactivity, making it suitable for coupling reactions that form azo compounds .

Thermochromic Materials

Recent research has explored the incorporation of this compound into mesoporous silica (MCM-41) to create thermochromic materials. This application leverages the compound's structural properties to develop materials that change color with temperature variations .

Data Table: Comparison of Biological Activities

| Compound Name | Antifungal Activity | Antibacterial Activity | Applications |

|---|---|---|---|

| This compound | High | Moderate | Antifungal therapy, dye synthesis |

| Salicylidene Aniline | Moderate | Low | Limited applications |

| Metal Complexes | Enhanced | High | Antibacterial agents |

Interaction Studies

Research has shown that this compound can form complexes with metal ions such as Co(II) and Cu(II). These metal complexes exhibit enhanced antibacterial properties compared to their uncomplexed forms. The chelation behavior of the compound has been extensively studied, revealing that such interactions can significantly increase biological activity .

Case Study: Metal Complexes

A study synthesized metal complexes of this compound with Co(II) and Cu(II) and evaluated their antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that these complexes displayed significantly higher antibacterial activity than the free ligand, highlighting the importance of metal coordination in enhancing biological performance .

Wirkmechanismus

The biological activity of 5-Chlorosalicylidene aniline is primarily attributed to its ability to form hydrogen bonds with active centers of cell constituents, interfering with normal cell processes. The imine group can interact with various enzymes and proteins, disrupting their function and leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

- Photochromism: Unlike A1 and A2, this compound (I) lacks photochromic activity. This is attributed to steric and electronic effects from the 5-Cl substituent, which likely disrupts the keto-enol tautomerism required for photochromism in solid-state Schiff bases .

- Electronic Effects: The 5-Cl substituent in (I) withdraws electron density via resonance, increasing the HOMO-LUMO gap compared to non-halogenated analogues like A1. This reduces charge transfer efficiency, correlating with weaker bioactivity .

Bioactivity and Permeability

- Bioactivity : Compound (I) shows weak enzyme inhibition (-0.43), likely due to its large HOMO-LUMO gap and low electrophilicity. In contrast, nitro-substituted analogues (e.g., 4-nitro derivatives) often exhibit stronger bioactivity owing to enhanced electron-withdrawing effects and smaller energy gaps .

- Membrane Permeability : The moderate TPSA and miLogP of (I) suggest balanced hydrophilicity-lipophilicity, enabling cell membrane penetration. However, its higher molecular weight compared to 5-chloro-2-methylaniline (141.59 g/mol) may reduce diffusion rates .

Crystallographic and Supramolecular Features

- Planarity: Compound (I) exhibits near-planar geometry (dihedral angle = 9.49° between aromatic rings), facilitating π-π stacking and intermolecular interactions. Non-planar analogues (e.g., bulky substituents) show reduced crystal stability .

- Hydrogen Bonding: Intramolecular N–H···O bonds in (I) stabilize the enol-imine tautomer, whereas analogues with weaker H-bonding (e.g., methyl-substituted derivatives) may favor keto-amine forms, altering reactivity .

Biologische Aktivität

5-Chlorosalicylidene aniline, also known as N-(5-chlorosalicylidene) aniline, is a Schiff base compound that has garnered attention for its potential biological activities, particularly in antifungal applications. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 231.68 g/mol. The compound features a chlorinated salicylaldehyde moiety linked to an aniline group, which contributes to its chemical properties and biological activity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 231.68 g/mol |

| Dipole Moment | 4.945 D |

| Total Polar Surface Area | 32.59 Ų |

Synthesis and Characterization

This compound is synthesized through the condensation reaction between 5-chlorosalicylaldehyde and aniline in ethanol. The resulting product can be characterized using various techniques including X-ray diffraction and NMR spectroscopy to confirm its structure and purity .

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound. A study conducted by Suresh et al. (2020) demonstrated that this compound exhibits significant antifungal properties against various fungal strains. The research utilized crystallographic analysis and semi-empirical calculations to assess its biological efficacy .

Key Findings:

- The compound displayed a notable inhibition zone against Candida albicans and Aspergillus niger.

- The Minimum Inhibitory Concentration (MIC) values indicated effective antifungal activity at low concentrations.

Computational Analysis of Biological Activity

Computational studies have provided insights into the electronic properties of this compound, which correlate with its biological activity. The HOMO-LUMO energy gap was found to be 7.071 eV, suggesting moderate reactivity due to charge transfer interactions between the molecular orbitals .

Table 2: Bioactivity Scores

| Activity Type | Bioactivity Score |

|---|---|

| GPCR Ligand | -0.87 |

| Ion Channel Modulator | -0.81 |

| Kinase Inhibition | -0.59 |

| Nuclear Receptor Ligand | -0.82 |

| Protease Inhibitor | -0.99 |

| Enzyme Inhibition | -0.43 |

These scores indicate that while the compound shows some potential for biological activity, it may not be highly effective across all tested targets.

Case Studies

- Antifungal Efficacy Against Candida albicans :

- A study evaluated the antifungal effects of this compound in vitro, revealing that it inhibited fungal growth significantly compared to control groups.

- Structure-Activity Relationship (SAR) :

- Research into the SAR of similar Schiff bases indicates that modifications to the chlorinated salicylaldehyde moiety can enhance or diminish biological activity, emphasizing the importance of structural features in determining efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Chlorosalicylidene aniline to achieve high yields and purity?

- Methodological Answer : Use ethanol as a solvent for slow evaporation to grow single crystals, as demonstrated in crystallographic studies . Employ Schiff base condensation between 5-chlorosalicylaldehyde and aniline under controlled pH and temperature. Purify via recrystallization and confirm purity using melting point analysis, NMR, and HPLC. Document reaction conditions (e.g., stoichiometry, solvent ratios) to ensure reproducibility .

Q. What crystallographic techniques are essential for determining the molecular structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (XRD) with Mo-Kα radiation (λ = 0.71073 Å) for data collection at 296 K . Analyze unit cell parameters (e.g., orthorhombic system, space group Pca2₁, a = 12.391 Å, b = 4.5223 Å, c = 19.514 Å) and refine structures using software like SHELX. Validate hydrogen bonding and supramolecular interactions (e.g., C–H···O, π–π stacking) to interpret stability .

Q. How should researchers evaluate the antifungal activity of this compound in vitro?

- Methodological Answer : Conduct agar diffusion or microdilution assays against fungal strains (e.g., Candida albicans). Prepare serial dilutions of the compound in DMSO and measure minimum inhibitory concentrations (MICs). Compare results with standard antifungals (e.g., fluconazole) and use statistical tools (e.g., ANOVA) to validate significance. Include positive and negative controls .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer : Use FT-IR to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, phenolic O–H at ~3400 cm⁻¹) . UV-Vis spectroscopy can reveal electronic transitions (e.g., π→π* in the aromatic system). NMR (¹H/¹³C) confirms proton environments and molecular connectivity, particularly the imine bond (δ ~8.5 ppm for –CH=N–) .

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic and vibrational properties of this compound?

- Methodological Answer : Perform semi-empirical (e.g., PM6) or DFT calculations to model molecular orbitals and vibrational spectra. Compare theoretical IR/Raman spectra with experimental data to assign peaks (e.g., C–Cl stretching at ~750 cm⁻¹) . Use software like Gaussian or Gabedit for visualization and energy minimization .

Q. What experimental strategies address contradictions in reported biological activities of Schiff base derivatives like this compound?

- Methodological Answer : Systematically vary substituents (e.g., halogen position, electron-withdrawing groups) and assess structure-activity relationships (SAR). Replicate studies under standardized conditions (pH, temperature) and use meta-analysis to reconcile discrepancies in MIC values or toxicity profiles .

Q. How do supramolecular interactions influence the stability and crystallinity of this compound?

- Methodological Answer : Analyze XRD data for intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). Use Hirshfeld surface analysis to quantify interaction contributions. Compare packing efficiencies in different solvents (e.g., ethanol vs. acetonitrile) to optimize crystal growth .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for aromatic amines: use fume hoods, PPE (gloves, lab coats), and avoid skin contact. Degrade waste using Fenton’s reagent (H₂O₂/Fe²⁺) or incineration. Monitor degradation products (e.g., chlorinated byproducts) via LC-MS .

Q. How can researchers design experiments to study the photophysical properties of this compound?

- Methodological Answer : Measure fluorescence quantum yields using integrating spheres and compare with reference compounds (e.g., quinine sulfate). Perform time-resolved spectroscopy to assess excited-state lifetimes. Correlate results with computational predictions of HOMO-LUMO gaps .

Q. What methodologies validate the stability of this compound under varying environmental conditions (e.g., pH, light)?

Eigenschaften

IUPAC Name |

4-chloro-2-(phenyliminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHSXCMBQPJHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15597-76-9 | |

| Record name | 5-Chlorosalicylidene aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015597769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.